2,6-Dibromopyridine-4-carboxylic acid

描述

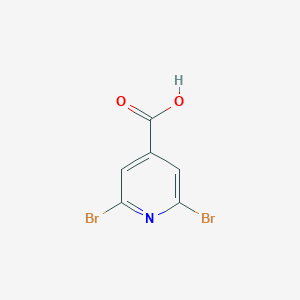

2,6-Dibromopyridine-4-carboxylic acid is an organic compound with the molecular formula C6H3Br2NO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions and a carboxylic acid group at the 4 position on the pyridine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

准备方法

Synthetic Routes and Reaction Conditions

2,6-Dibromopyridine-4-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of pyridine derivatives. For instance, 2,6-dibromopyridine can be carboxylated to form this compound. This reaction typically involves the use of carbon dioxide and a base such as sodium carbonate, followed by acidification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and carboxylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. The final product is typically purified through recrystallization or other separation techniques to ensure its suitability for various applications .

化学反应分析

Types of Reactions

2,6-Dibromopyridine-4-carboxylic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

科学研究应用

Pharmaceutical Applications

DBPCA serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its analogs have shown potential in inhibiting specific biological activities:

- Inhibition of Catalase Activity : DBPCA is an analog of 2,6-Dichloroisonicotinic acid, which has been demonstrated to inhibit catalase activity in tobacco plants. This inhibition can be beneficial for studying plant metabolism and developing herbicides targeting specific enzymatic pathways .

- Synthesis of Ligands : DBPCA is utilized in synthesizing ligands for metal complexes used in drug delivery systems and catalysis. For example, it has been employed in the preparation of pyrazole-containing pyridine derivatives that exhibit significant biological activity .

Agricultural Chemistry

In agricultural science, DBPCA has been investigated for its herbicidal properties:

- Herbicidal Activity : Research indicates that derivatives of DBPCA can inhibit photosynthesis by affecting the oxygen evolution rate in chloroplasts. This property is crucial for developing new herbicides that target specific pathways in plants without affecting non-target species .

Material Science

DBPCA's structural characteristics allow it to function as a building block in materials science:

- Supramolecular Chemistry : DBPCA derivatives are being explored as building blocks for supramolecular structures due to their ability to form coordination complexes with metals. These complexes can be used in sensors and catalysts .

- Polymer Chemistry : The compound has potential applications in polymer synthesis, where its bromine substituents can facilitate cross-linking reactions or serve as reactive sites for further functionalization .

Case Study 1: Inhibition of Catalase Activity

A study demonstrated that DBPCA effectively inhibits catalase activity in tobacco plants, leading to reduced growth rates under certain conditions. The mechanism involves binding to the active site of the enzyme, preventing substrate conversion . This property can be harnessed for developing selective herbicides.

Case Study 2: Synthesis of Metal Complexes

Researchers synthesized several metal complexes using DBPCA as a ligand, which exhibited interesting magnetic properties due to spin-crossover phenomena. These complexes were characterized using X-ray crystallography, revealing their potential use in magnetic materials and drug delivery systems .

作用机制

The mechanism of action of 2,6-dibromopyridine-4-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its bromine and carboxylic acid functional groups. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary widely depending on the context of its use .

相似化合物的比较

Similar Compounds

2,6-Dichloropyridine-4-carboxylic acid: Similar in structure but with chlorine atoms instead of bromine.

2,6-Dibromoisonicotinic acid: An isomer with the carboxylic acid group at a different position.

6-Bromopyridine-2-carboxylic acid: Contains only one bromine atom and a carboxylic acid group at a different position

Uniqueness

2,6-Dibromopyridine-4-carboxylic acid is unique due to the specific positioning of its bromine atoms and carboxylic acid group, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

生物活性

2,6-Dibromopyridine-4-carboxylic acid (DBPCA), with the chemical formula CHBrNO and CAS number 2016-99-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, inhibition mechanisms, and relevant case studies.

- Molecular Weight : 280.9 g/mol

- IUPAC Name : 2,6-dibromoisonicotinic acid

- Structural Formula :

Antibacterial Activity

DBPCA has been evaluated for its antibacterial properties against various strains of bacteria. Studies have indicated that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µM | |

| Escherichia coli | 100 µM | |

| Pseudomonas aeruginosa | 75 µM |

In a comparative study, DBPCA demonstrated an MIC value of 50 µM against Staphylococcus aureus, indicating moderate antibacterial efficacy. The compound's activity was further confirmed through agar-well diffusion methods, which revealed its potential as a lead compound for developing new antibacterial agents.

Inhibition Mechanisms

DBPCA has been shown to inhibit key enzymatic activities in microbial systems. Notably, it binds to and inhibits catalase activity in tobacco plants, which is crucial for protecting cells from oxidative stress. This inhibition suggests that DBPCA could play a role in modulating plant defense responses against pathogens .

Case Studies

-

Photosynthesis Inhibition Study :

A study investigating the effects of various pyridinecarboxylic acids on photosynthesis found that DBPCA inhibited the oxygen evolution rate (OER) in spinach chloroplasts. The results indicated a quasi-parabolic relationship between the compound's lipophilicity and its inhibitory activity . The IC values ranged from 6.0 to 69.1 μmol/dm³ depending on the specific structural modifications of related compounds. -

Antimicrobial Screening :

In a comprehensive review of heterocyclic compounds, DBPCA was identified as one of several compounds exhibiting promising antibacterial activities against multidrug-resistant pathogens. The study highlighted its potential as a scaffold for further drug development aimed at combating resistant bacterial strains .

Research Findings

Recent research has focused on synthesizing derivatives of DBPCA to enhance its biological activity. For instance, modifications at the pyridine ring have led to improved antibacterial properties and lower cytotoxicity profiles compared to traditional antibiotics .

常见问题

Q. Basic: What are the established synthetic routes for 2,6-dibromopyridine-4-carboxylic acid, and how do historical methods compare to modern protocols?

Answer:

Classical synthesis involves direct bromination of pyridine-4-carboxylic acid derivatives. For example, Levelt and Wibaut (1929) reported bromination using Br₂ in H₂SO₄, yielding this compound with moderate efficiency . Modern protocols often employ milder brominating agents like PBr₃ or NBS (N-bromosuccinimide) in controlled conditions to reduce side reactions. Key steps include:

- Substrate preparation : Start with pyridine-4-carboxylic acid or its esters.

- Bromination : Optimize stoichiometry (e.g., 2.2 eq Br₂ per substitution site) and reaction time (12–24 hrs) to avoid over-bromination.

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Look for characteristic signals:

- FT-IR : Confirm carboxylic acid (C=O stretch at ~1680–1720 cm⁻¹) and pyridine ring vibrations (C-N stretch at ~1600 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns with mobile phases like 0.1% formic acid in acetonitrile/water for purity analysis (>95%) .

Q. Advanced: How can researchers address low yields in the synthesis of this compound derivatives?

Answer:

Common pitfalls and solutions:

- Steric hindrance : Use directing groups (e.g., methyl esters) to improve bromination regioselectivity.

- Side reactions : Replace Br₂ with NBS in DMF to minimize di-brominated byproducts.

- Workup optimization : Acidify the reaction mixture (pH 2–3) before extraction to recover unreacted starting material .

Q. Advanced: What biological assays are suitable for evaluating the antimycobacterial activity of this compound derivatives?

Answer:

- Microplate Alamar Blue Assay (MABA) : Measure minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv.

- Resazurin Reduction Test : Quantify metabolic inhibition in mycobacterial cultures.

- Control compounds : Compare activity to isoniazid or rifampicin. Note that substituents like amides or thioamides at the 4-position enhance potency by disrupting cell wall synthesis .

Q. Basic: How should researchers handle this compound to ensure safety in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use a fume hood for weighing and reactions.

- Storage : Keep in a cool (<25°C), dry place in amber glass bottles to prevent photodegradation.

- Spill management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Q. Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT calculations : Use Gaussian or ORCA to model electronic effects (e.g., Fukui indices for electrophilic substitution).

- Molecular docking : Screen derivatives for binding to mycobacterial enzymes (e.g., enoyl-ACP reductase).

- Solvent modeling : COSMO-RS predicts solubility in polar aprotic solvents (DMF, DMSO), critical for Suzuki-Miyaura couplings .

Q. Basic: How can researchers validate the stability of this compound under varying pH conditions?

Answer:

- pH stability study : Incubate the compound in buffers (pH 1–12) at 37°C for 24 hrs.

- Analysis : Monitor degradation via HPLC (C18 column, 220 nm detection).

- Results : The compound is stable at pH 4–8 but hydrolyzes to pyridine-4-carboxylic acid in strongly acidic/basic conditions .

Q. Advanced: What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

- Reproducibility checks : Validate assay conditions (e.g., cell line viability, incubation time).

- Structural verification : Confirm purity (>95%) via LC-MS and crystallography.

- Meta-analysis : Compare datasets using tools like Prism or R to identify outliers or confounding variables (e.g., solvent DMSO cytotoxicity) .

Q. Basic: What functional group transformations are feasible at the 4-carboxylic acid position of 2,6-dibromopyridine?

Answer:

- Esterification : React with MeOH/H⁺ to form methyl esters (e.g., methyl 2,6-dibromopyridine-4-carboxylate).

- Amidation : Use HATU/DIPEA with amines to generate amide libraries.

- Reduction : Convert to alcohol via LiAlH₄, though this may destabilize the pyridine ring .

Q. Advanced: How does the electronic nature of this compound influence its role as a ligand in coordination chemistry?

Answer:

- Chelation sites : The carboxylic acid and pyridine nitrogen act as bidentate ligands.

- Metal selectivity : Binds transition metals (e.g., Cu²⁺, Fe³⁺) to form octahedral complexes, characterized by UV-Vis (d-d transitions) and ESR.

- Applications : Such complexes show catalytic activity in oxidation reactions or as MRI contrast agents .

属性

IUPAC Name |

2,6-dibromopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULQTVXAKNKCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573191 | |

| Record name | 2,6-Dibromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2016-99-1 | |

| Record name | 2,6-Dibromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromopyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。